molecular formula C15H12ClFO3 B15227960 2-((2-Chloro-6-fluorobenzyl)oxy)-5-methoxybenzaldehyde

2-((2-Chloro-6-fluorobenzyl)oxy)-5-methoxybenzaldehyde

Cat. No.: B15227960
M. Wt: 294.70 g/mol
InChI Key: UIYNCQBZAPMIIF-UHFFFAOYSA-N
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Description

2-((2-Chloro-6-fluorobenzyl)oxy)-5-methoxybenzaldehyde is an organic compound with the molecular formula C15H12ClFO3 It is a derivative of benzaldehyde, featuring a chloro and fluoro substituent on the benzyl group, and a methoxy group on the benzaldehyde ring

Preparation Methods

The synthesis of 2-((2-Chloro-6-fluorobenzyl)oxy)-5-methoxybenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzyl alcohol and 5-methoxybenzaldehyde.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.

    Synthetic Route: The 2-chloro-6-fluorobenzyl alcohol is reacted with 5-methoxybenzaldehyde in the presence of a base to form the desired product through an etherification reaction.

    Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-((2-Chloro-6-fluorobenzyl)oxy)-5-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions.

    Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

    Major Products: The major products formed from these reactions include the corresponding carboxylic acid, alcohol, and substituted derivatives.

Scientific Research Applications

2-((2-Chloro-6-fluorobenzyl)oxy)-5-methoxybenzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-((2-Chloro-6-fluorobenzyl)oxy)-5-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes and receptors involved in various biological processes.

    Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

2-((2-Chloro-6-fluorobenzyl)oxy)-5-methoxybenzaldehyde can be compared with similar compounds such as:

    2-((2-Chloro-6-fluorobenzyl)oxy)benzoic acid: This compound has a carboxylic acid group instead of an aldehyde group.

    2-((2-Chloro-6-fluorobenzyl)oxy)-3-methoxybenzaldehyde: This compound has a methoxy group at a different position on the benzaldehyde ring.

    2-Chloro-6-fluorobenzaldehyde: This compound lacks the benzyl ether linkage and methoxy group.

Properties

Molecular Formula

C15H12ClFO3

Molecular Weight

294.70 g/mol

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methoxy]-5-methoxybenzaldehyde

InChI

InChI=1S/C15H12ClFO3/c1-19-11-5-6-15(10(7-11)8-18)20-9-12-13(16)3-2-4-14(12)17/h2-8H,9H2,1H3

InChI Key

UIYNCQBZAPMIIF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OCC2=C(C=CC=C2Cl)F)C=O

Origin of Product

United States

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